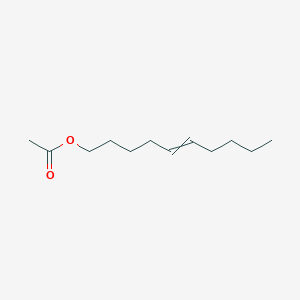
(E)-5-Decen-1-yl acetate
Overview
Description
(E)-5-Decen-1-yl acetate is a chemical compound that is known to act as a sex pheromone in certain insect species. The compound is of interest in the field of chemical ecology and pest management because of its role in the mating behavior of insects such as the peach-tree borer and the turnip moth. The synthesis and study of such compounds can lead to the development of pheromone-based pest control strategies, which are often more environmentally friendly compared to traditional pesticides.
Synthesis Analysis
The synthesis of (E)-5-Decen-1-yl acetate and its isomers has been explored in the context of creating insect pheromones. A novel synthetic route has been proposed, which involves the two-stage hydroxyethylation of hex-1-yne using 2-chloroethyl vinyl ethers and ethylene oxide . This method provides a way to produce both the E and Z isomers of decenyl acetates, which are relevant to the study of insect pheromones and could potentially be used in pest control applications.
Molecular Structure Analysis
While the specific molecular structure analysis of (E)-5-Decen-1-yl acetate is not detailed in the provided papers, the general structure consists of a decenyl backbone with an acetate group. The E (trans) configuration indicates the geometry of the double bond in the molecule, which is significant in the biological activity of the pheromone. The precise structure and configuration are crucial for the compound's effectiveness in mimicking natural insect pheromones.
Chemical Reactions Analysis
The papers provided do not offer detailed information on the chemical reactions that (E)-5-Decen-1-yl acetate undergoes. However, as a pheromone, its primary function is not to undergo chemical reactions but to interact with olfactory receptors in insects, triggering a behavioral response. The synthesis process itself involves reactions that are key to obtaining the correct isomeric form of the compound, which is essential for its biological activity .
Physical and Chemical Properties Analysis
Scientific Research Applications
Pheromone Research and Biological Activity
Pheromone Component in Moths : (E)-5-Decen-1-yl acetate has been studied as a pheromone component in various moth species. For instance, it is a component in the turnip moth, Agrotis segetum. Research involving electrophysiological single-cell recordings and molecular mechanics calculations suggests that the biological activities of such compounds are highly sensitive to the position and configuration of double bonds, influencing moth behavior (Bengtsson, Liljefors, & Hansson, 1987).
Effects on Moth Sex Pheromone Interaction : The impact of double-bond configuration on the interaction between moth sex pheromone components, such as (E)-5-Decen-1-yl acetate and its receptor, has been a subject of study. This research is significant in understanding how minor changes in chemical structure can alter biological activity and behavior in moths (Liljefors, Engtsson, & Hansson, 1987).
Crystal Structure Analysis and Synthesis
- Synthesis and Crystal Structure : The synthesis and crystal structure determination of compounds structurally related to (E)-5-Decen-1-yl acetate have been explored. These studies are crucial for understanding the molecular configuration and potential applications in material science and pharmaceuticals (Lee et al., 2009).
Biochemical and Medicinal Applications
Antimicrobial Properties : Research into the antimicrobial activity of compounds derived from (E)-5-Decen-1-yl acetate analogs has shown promising results. These studies are vital for the development of new antimicrobial agents and understanding the biochemical mechanisms of action (Fuloria et al., 2009).
Biological Activity in Inhibitory Effects : The modifying effects of (E)-5-Decen-1-yl acetate analogs on pheromonal behavior in moths, such as Coleophora laricella, have been studied. These findings are significant in pest control and the understanding of insect behavior (Priesner & Witzgall, 2009).
Safety And Hazards
The safety data sheet for a similar compound, Ethyl acetate, indicates that it is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing vapors, mist or gas, and avoiding contact with skin, eyes, and clothing .
Future Directions
Research on Vitamin E and its derivatives, including “(E)-5-Decen-1-yl acetate”, is ongoing. One area of interest is the potential for the failure of the pulmonary surfactant upon expiration, attributed to monolayer collapse . This collapse could contribute to the observed EVALI signs and symptoms, including shortness of breath and pneumonitis .
properties
IUPAC Name |
[(E)-dec-5-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFOIHYMMMNOM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0035295 | |
| Record name | (E)-5-Decen-1-ol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-Decen-1-yl acetate | |
CAS RN |
38421-90-8 | |
| Record name | (E)-5-Decenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38421-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Decenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038421908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Decen-1-ol, 1-acetate, (5E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-5-Decen-1-ol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-5-decenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-DECENYL ACETATE, (5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NJ786556E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



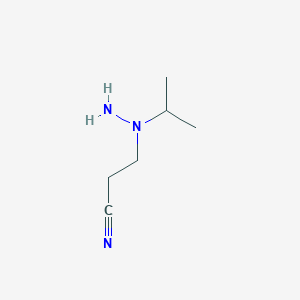
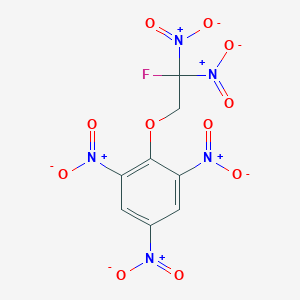
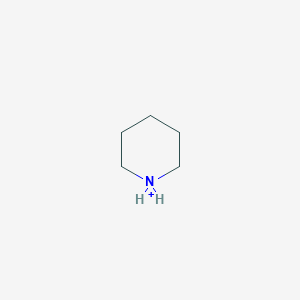
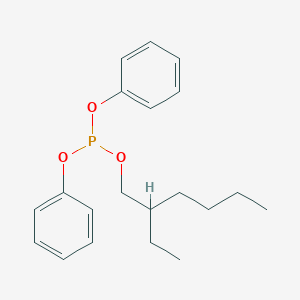
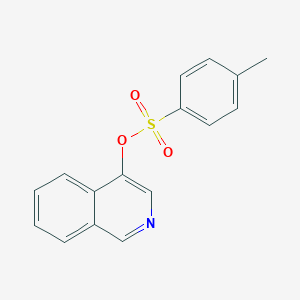
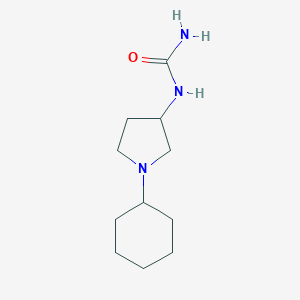
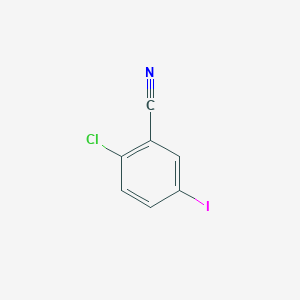
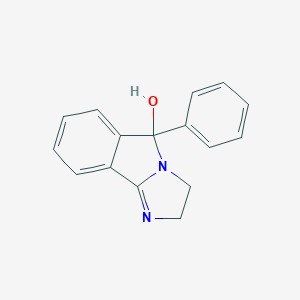
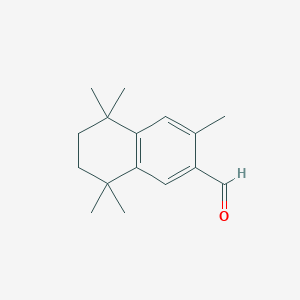
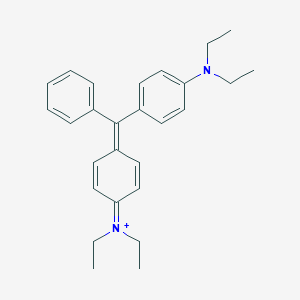
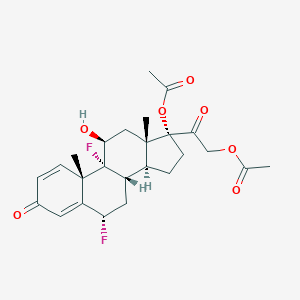
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)
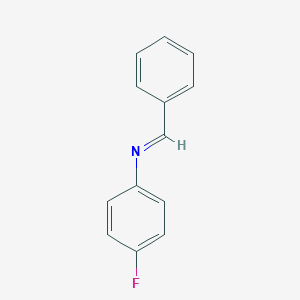
![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)